molecular formula C6H10N2O B063523 2-(1H-pyrazol-1-yl)propan-1-ol CAS No. 191725-73-2

2-(1H-pyrazol-1-yl)propan-1-ol

Cat. No.: B063523
CAS No.: 191725-73-2
M. Wt: 126.16 g/mol
InChI Key: CMPLWMNHSXWAPK-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)propan-1-ol is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization : Pyrazole derivatives, including those similar to "2-(1H-pyrazol-1-yl)propan-1-ol," have been synthesized and characterized, highlighting their potential in pharmaceuticals and agrochemicals (Vyas et al., 2012).

  • Catalytic Activities : Research on dicopper(II) complexes derived from pyrazole-based ligands has shown significant catalytic activities, which are important in various chemical reactions (Zhang et al., 2007).

  • Coordination Compounds : Studies on nickel(II), zinc(II), and palladium(II) complexes with pyrazole-based ligands have contributed to the understanding of coordination chemistry and potential applications in catalysis (Zhang et al., 2008).

  • Antimicrobial Properties : Pyrazole derivatives have been evaluated for their antimicrobial activity, showing potential as agents against various microbial strains (Sid et al., 2013).

  • Metal Complex Synthesis : Research on synthesizing and characterizing metal complexes with pyrazole ligands has expanded knowledge in inorganic and organometallic chemistry, with potential applications in catalysis and material science (Gennari et al., 2007).

  • Antioxidant Agents : Novel pyrazole derivatives have been synthesized and assessed as antioxidant agents, indicating their potential in pharmaceutical applications (Prabakaran et al., 2021).

Properties

IUPAC Name

2-pyrazol-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-6(5-9)8-4-2-3-7-8/h2-4,6,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPLWMNHSXWAPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618637
Record name 2-(1H-Pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191725-73-2
Record name 2-(1H-Pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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